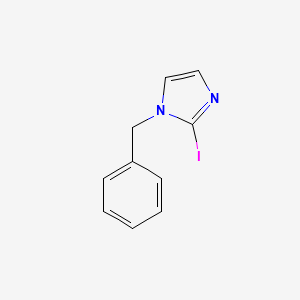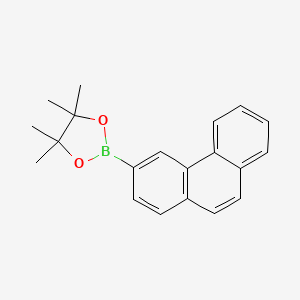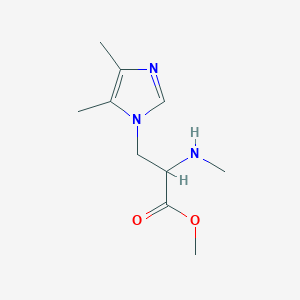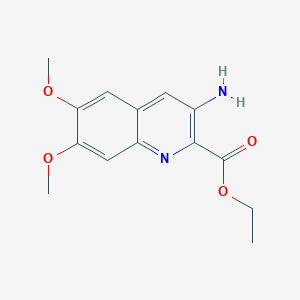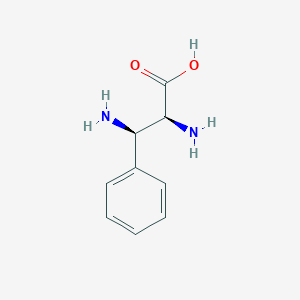
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by the presence of two amino groups and a phenyl group attached to a three-carbon backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation, intramolecular cyclization to form oxazolidinone derivatives, and subsequent ring opening . Another method includes the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Major Products
The major products formed from these reactions include various amino alcohols, oxo derivatives, and substituted amino acids, which can be further utilized in the synthesis of complex molecules.
科学研究应用
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: This compound is employed in the study of enzyme mechanisms and protein synthesis.
Industry: It is utilized in the production of various fine chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze epimerization and retro-aldol reactions, facilitated by metal ions like Fe3+ . These interactions are crucial for its role in the synthesis of biologically active compounds.
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative used in the synthesis of antibiotics and as a selective inhibitor of excitatory amino acid transporters.
(2S,3R)-3-Hydroxypipecolic acid: A component of many natural and synthetic bioactive molecules, synthesized via Fe(II)/α-ketoglutaric acid-dependent dioxygenases.
(2S,3R)-2,3-Dibromo-3-phenylpropanoic acid: A structurally similar compound used in various organic synthesis reactions.
Uniqueness
What sets (2S,3R)-2,3-Diamino-3-phenylpropanoic acid apart is its dual amino groups and phenyl group, which provide unique reactivity and versatility in synthetic applications. Its specific stereochemistry also makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is essential for the development of pharmaceuticals and other biologically active molecules.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-diamino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,10-11H2,(H,12,13)/t7-,8+/m1/s1 |
InChI 键 |
KEZIFMLOEVUNTE-SFYZADRCSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
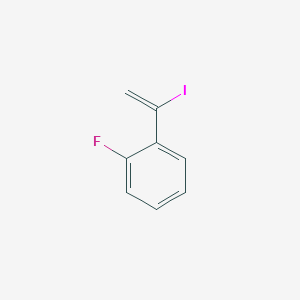
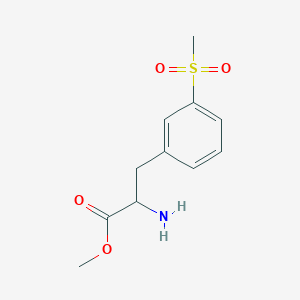
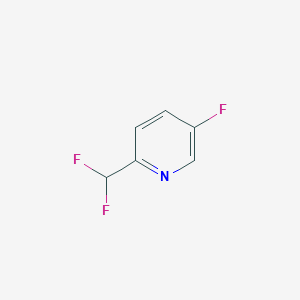
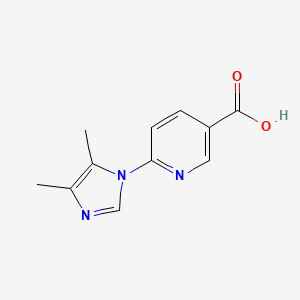
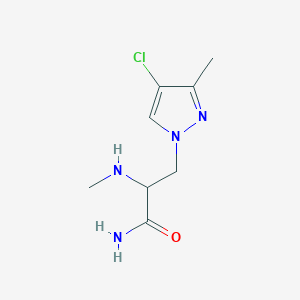
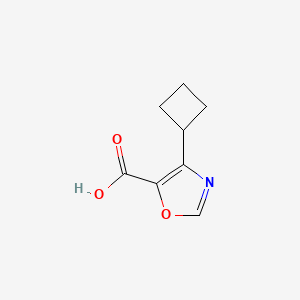

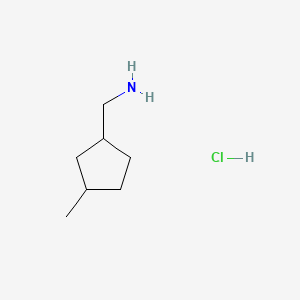
![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)
